Cyano(4-nitrophenyl)methyl benzoate

Catalog No.
S12459539
CAS No.
51130-02-0
M.F
C15H10N2O4
M. Wt
282.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyano(4-nitrophenyl)methyl benzoate

CAS Number

51130-02-0

Product Name

Cyano(4-nitrophenyl)methyl benzoate

IUPAC Name

[cyano-(4-nitrophenyl)methyl] benzoate

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C15H10N2O4/c16-10-14(11-6-8-13(9-7-11)17(19)20)21-15(18)12-4-2-1-3-5-12/h1-9,14H

InChI Key

UIMXNWCCUWBYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Cyano(4-nitrophenyl)methyl benzoate (CAS 51130-02-0) is a protected cyanohydrin derivative that serves as a highly activated acyl anion equivalent and a robust precursor for alpha-functionalized 4-nitrophenyl scaffolds. By combining a benzoate protecting group with the strongly electron-withdrawing 4-nitro substituent, this compound exhibits a significantly lowered alpha-proton pKa compared to unsubstituted benzaldehyde cyanohydrins [1]. This electronic activation facilitates mild deprotonation for umpolung-type alkylations and Michael additions. Additionally, its strong UV absorbance and distinct electronic profile make it a valuable substrate for enzymatic kinetic resolution assays and the downstream synthesis of 4-nitrophenylglycolic acid and related pharmaceutical building blocks.

Research Fit

Workflow Masked acyl anion equivalent for research-grade benzoin condensations
Selection 4-Nitrophenyl and benzoate ester combination supports regiocontrolled outcome
Use Context Phase-transfer conditions; reported class-level regiocontrol advantage

Substituting cyano(4-nitrophenyl)methyl benzoate with generic O-benzoyl benzaldehyde cyanohydrin or unprotected 4-nitrobenzaldehyde cyanohydrin often leads to process failures in both yield and selectivity [1]. Unprotected cyanohydrins are prone to base-catalyzed reversion to the parent aldehyde and hydrogen cyanide, severely limiting their use in alkaline alkylation conditions. While unsubstituted O-benzoyl cyanohydrins are stable, they require stronger bases (e.g., LDA or NaH) for alpha-deprotonation, which can trigger unwanted side reactions or ester cleavage. The 4-nitro group sufficiently acidifies the alpha-position to allow the use of milder bases (such as DBU or carbonate salts) in phase-transfer catalysis, preventing protecting group degradation and improving overall chemoselectivity in complex synthetic routes.

Substitution Risk

Electronic environment shift
Lacking the 4-nitro group may alter reactivity and regiocontrol in condensation steps.
Ester moiety mismatch
Different ester groups can shift reaction kinetics, yield, and product distribution.
Process re-optimization
Variations in melting point and density may require substantial purification and handling adjustments.

Enhanced Alpha-Proton Acidity for Mild Umpolung Alkylation

The presence of the 4-nitro group dramatically increases the acidity of the alpha-proton compared to unsubstituted analogs. In comparative alkylation studies, cyano(4-nitrophenyl)methyl benzoate achieves high conversion using mild bases like K2CO3, whereas the unsubstituted cyano(phenyl)methyl benzoate requires strong bases to achieve similar conversion, often resulting in competitive ester cleavage [1].

Evidence DimensionYield of alpha-alkylated product under mild base conditions
Target Compound Data88-92% yield (Cyano(4-nitrophenyl)methyl benzoate)
Comparator Or Baseline12-15% yield (Cyano(phenyl)methyl benzoate)
Quantified Difference76% higher yield under mild conditions
ConditionsK2CO3, MeI, DMF, 25°C, 4h

Enables the use of mild phase-transfer conditions for umpolung reactions, preventing the degradation of base-sensitive functional groups in complex substrates.

Melting Point
Class-level
116–117.5 °C vs benzyl cyanide (−24 °C) and ethyl benzoate (−34 °C); >140 °C higher
Supports purity assessment and recrystallization workflows
Data to verify; facilitates incoming material QC

Protection-Driven Stability in Alkaline Media

Unprotected 4-nitrobenzaldehyde cyanohydrin undergoes rapid retro-cyanation in the presence of base, releasing toxic HCN and reverting to the aldehyde. The O-benzoate protection in cyano(4-nitrophenyl)methyl benzoate completely suppresses this reversion pathway. Assays measuring aldehyde formation in pH 9.0 buffer over 24 hours show that the benzoate-protected compound retains structural integrity, while the unprotected cyanohydrin degrades significantly [1].

Evidence DimensionDegradation to parent aldehyde (Retro-cyanation) at pH 9.0
Target Compound Data<2% degradation (O-benzoate protected)
Comparator Or Baseline>85% degradation (Unprotected 4-nitrobenzaldehyde cyanohydrin)
Quantified Difference83% reduction in retro-cyanation
ConditionsAqueous buffer pH 9.0, 25°C, 24h

Ensures safe and reproducible handling in alkaline synthetic steps without the risk of HCN release or yield loss.

Regiocontrolled Synthesis
Class-level
Target: enables otherwise inaccessible unsymmetrical benzoins; Comparator: traditional aldehyde self-condensation
May support regiocontrolled mixed benzoin research
Phase-transfer conditions; source review

Chromophore-Enhanced Substrate for Lipase Assays

In biocatalytic screening, cyano(4-nitrophenyl)methyl benzoate serves as an excellent substrate for evaluating esterase and lipase enantioselectivity. The 4-nitro group not only provides a strong UV handle for high-throughput HPLC monitoring but also accelerates the enzymatic ester cleavage compared to aliphatic or unsubstituted aromatic cyanohydrin esters. Kinetic resolution using Pseudomonas cepacia lipase demonstrates a higher enantiomeric ratio (E-value) and faster conversion rates [1].

Evidence DimensionEnzymatic hydrolysis conversion rate and selectivity
Target Compound Data48% conversion, E-value >100
Comparator Or Baseline30% conversion, E-value ~45 (Cyano(phenyl)methyl benzoate)
Quantified Difference1.6x faster conversion with significantly higher enantioselectivity
ConditionsPseudomonas cepacia lipase in phosphate buffer/MTBE biphasic system, 12h

Provides a highly responsive, easily monitorable substrate for optimizing biocatalytic processes and synthesizing chiral 4-nitrophenyl building blocks.

Density & Volatility
Class-level
1.34 g/cm³, BP 486.5 °C (predicted) vs ethyl benzoate (1.05 g/cm³, 213 °C)
Supports process design and storage condition review
Predicted values; data to verify

Synthesis of 4-Nitrophenylglycolic Acid Derivatives

Cyano(4-nitrophenyl)methyl benzoate is the optimal precursor for generating 4-nitrophenylglycolic acid and its esters. The stability of the benzoate group allows for controlled hydrolysis of the nitrile to the carboxylic acid, followed by specific deprotection, avoiding the side reactions common with unprotected cyanohydrins [1].

Phase-Transfer Catalyzed Umpolung Alkylations

Due to its highly acidified alpha-proton, this compound is ideal for phase-transfer catalyzed (PTC) asymmetric alkylations. It serves as a robust acyl anion equivalent that can be alkylated under mild conditions and subsequently deprotected to yield functionalized 4-nitrophenyl ketones [2].

High-Throughput Biocatalyst Screening

The strong UV absorbance of the 4-nitro group makes this compound a preferred substrate for screening novel lipases and esterases. It allows for rapid optical monitoring of kinetic resolution processes, facilitating the discovery of enzymes capable of resolving sterically hindered cyanohydrin esters [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Unsymmetrical benzoin synthesis
Masked acyl anion reactivity
Regiocontrolled product distribution
α-Hydroxy ketone scaffold research
Crystalline stable precursor
Conversion to α-hydroxy ketones
Process development and QC
Defined melting point and density
Purity and batch consistency review

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

282.06405680 g/mol

Monoisotopic Mass

282.06405680 g/mol

Heavy Atom Count

21

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